N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both a triazolopyridine moiety and an adamantane core, contributes to its distinctive chemical and biological properties.
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-1-2-15-20-18-9-21(15)8-14)16-12-4-10-3-11(6-12)7-13(16)5-10/h1-2,8-13,16H,3-7H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZXMQPZCSMYPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NC4=CN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide typically involves the formation of the triazolopyridine ring followed by the attachment of the adamantane-2-carboxamide group One common method involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can enhance the efficiency of the reactions. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an antimicrobial and antiviral agent.
Medicine: It shows promise as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide involves its interaction with specific molecular targets. The triazolopyridine moiety can interact with enzymes and receptors, modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes. This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile agent in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases.
[1,2,4]Triazolo[4,3-a]pyridine: Used in the synthesis of various biologically active compounds.
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)adamantane-2-carboxamide is unique due to its combination of a triazolopyridine ring and an adamantane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
